N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
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Overview
Description
N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a chemical compound with the molecular formula C₇H₁₁N₃O It is known for its unique structure, which includes a pyrrole ring substituted with hydroxy and carboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-oxo-1,5-dimethyl-1H-pyrrole-2-carboximidamide, while reduction can produce N’-amino-1,5-dimethyl-1H-pyrrole-2-carboximidamide.
Scientific Research Applications
N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and applications.
N’-Hydroxy-1H-pyrrole-2-carboximidamide: Similar structure but without the methyl groups, affecting its chemical properties.
Uniqueness
N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on a dimethyl-substituted pyrrole ring
Properties
IUPAC Name |
N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMDBDCZSRKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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